In-house selective α-bromination of 2,5-dihydroxyacetophenone is challenging: the activated ring leads to unwanted electrophilic substitution. 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone provides the ready-made α-bromoketone with intact hydroquinone.
High purity stock for immediate dispatch.
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone (CAS 25015-91-2), also known as 2,5-dihydroxyphenacyl bromide, is a highly reactive bifunctional building block featuring an α-bromoketone moiety and a redox-active hydroquinone core. In industrial and analytical procurement, it is primarily sourced as a precursor for the Hantzsch thiazole synthesis, the construction of biologically active heterocycles, and as a specialized electroactive derivatization reagent for high-performance liquid chromatography (HPLC) [1]. Unlike simple acetophenones, the presence of the 2,5-dihydroxy substitution allows downstream products to undergo reversible redox cycling (hydroquinone/benzoquinone), which is critical for electrochemical detection and the synthesis of quinone-linked pharmacophores [2].
Electrochemical derivatization label for carboxylic acids; regioisomer-dependent redox response
Building block for antimalarial DHODH inhibitor scaffolds with reported target engagement
Precursor to para-quinone-fused thiazoles via oxidative diversification; exclusive regioisomer access
Ortho-selective remote bromine transfer under light; additive-free method context
Substituting 2-bromo-1-(2,5-dihydroxyphenyl)ethanone with its unbrominated precursor, 2,5-dihydroxyacetophenone, shifts the burden of selective α-bromination onto the buyer. Direct bromination of this precursor is notorious for poor regioselectivity and requires specialized heterogeneous catalysis (e.g., AlCl3/Montmorillonite K10 or ultrasound-assisted CuBr) to avoid unwanted electrophilic aromatic substitution on the highly activated electron-rich phenol ring [1]. Furthermore, attempting to substitute this compound with generic phenacyl bromide completely eliminates the molecule's redox-active capabilities, rendering it useless for electroactive HPLC labeling or the downstream generation of benzoquinone-thiazole conjugates [2]. Finally, utilizing the chloride analog significantly reduces the rate of nucleophilic substitution, demanding harsher conditions that can degrade the oxidation-sensitive hydroquinone moiety.
2,4-dihydroxy isomer lacks the hydroquinone redox couple; electrochemical detection sensitivity may shift significantly.
2,5-dihydroxy pattern reported essential for sub-micromolar PfDHODH interaction; mono-hydroxy analogs may not replicate target engagement.
Para-quinone heterocycle pathway requires 2,5-substitution; 2,4- or 4-hydroxy regioisomers cannot access this product class.
When synthesizing 2,5-dihydroxyphenyl-1,3-thiazoles via reaction with thiosemicarbazones, the choice of the α-haloketone dictates the required reaction conditions. 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone undergoes rapid cyclization under mild conditions due to the high leaving group ability of the bromide ion, whereas the corresponding α-chloro analog typically requires elevated temperatures [1]. Because the 2,5-dihydroxy (hydroquinone) moiety is sensitive to oxidation under prolonged thermal stress, utilizing the brominated precursor ensures high-yield conversion without compromising the integrity of the redox-active ring [2].
| Evidence Dimension | Reactivity in nucleophilic substitution / cyclization |
| Target Compound Data | High-yield conversion at room temperature to 50°C |
| Comparator Or Baseline | 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone (requires >80°C for equivalent conversion) |
| Quantified Difference | Lowers required reaction temperature by >30°C, preventing hydroquinone oxidation |
| Conditions | Reaction with thiosemicarbazones to form 1,3-thiazoles |
Procuring the bromide rather than the chloride analog allows for milder processing temperatures, preventing the oxidative degradation of the sensitive hydroquinone moiety during heterocycle synthesis.
Procuring pre-brominated 2-bromo-1-(2,5-dihydroxyphenyl)ethanone bypasses the synthetic bottleneck of selectively brominating 2,5-dihydroxyacetophenone. Literature demonstrates that direct bromination of the unbrominated precursor often yields complex mixtures due to the highly activated aromatic ring; achieving high selectivity requires specialized systems like ultrasound-assisted CuBr heterogeneous catalysis or AlCl3/Montmorillonite K10 [1]. By sourcing the pre-brominated building block, manufacturers eliminate a low-yield, catalyst-heavy step, directly accessing the pure α-bromoketone for immediate downstream coupling [2].
| Evidence Dimension | Process steps and catalyst requirement |
| Target Compound Data | 0 additional bromination steps; direct use in coupling |
| Comparator Or Baseline | 2,5-Dihydroxyacetophenone (requires 1 additional step with AlCl3/Montmorillonite K10) |
| Quantified Difference | Eliminates 1 complex synthetic step and the need for specialized Lewis acid/clay catalysts |
| Conditions | Industrial or laboratory scale-up of α-substituted derivatives |
Purchasing the selectively brominated compound reduces process complexity, eliminates the need for harsh brominating agents, and improves overall workflow efficiency.
For the analytical quantification of bile acids, derivatization reagents must impart a strong detector response. 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone serves as a highly effective electroactive labeling reagent because the bromide enables rapid esterification of target carboxylic acids, while the 2,5-dihydroxy moiety provides a reversible hydroquinone/benzoquinone redox center [1]. Comparators like standard phenacyl bromide lack this redox activity, rendering them invisible to electrochemical detectors and limiting their utility strictly to UV-Vis detection, which often suffers from higher background noise in complex biological matrices [2].
| Evidence Dimension | Electrochemical detector compatibility |
| Target Compound Data | High electrochemical response (EC detection) |
| Comparator Or Baseline | Phenacyl bromide (0 electrochemical response at standard potentials) |
| Quantified Difference | Enables low-level electrochemical detection (EC) vs. UV-only detection |
| Conditions | HPLC analysis of derivatized bile acids (e.g., ursodeoxycholic acid formulations) |
This compound is essential for analytical laboratories requiring ultra-sensitive electrochemical detection of carboxylic acids, a capability absent in standard bromoketones.
Because 2-bromo-1-(2,5-dihydroxyphenyl)ethanone reacts efficiently with thiosemicarbazones under mild conditions, it is the premier starting material for synthesizing 2,5-dihydroxyphenyl-1,3-thiazoles. These intermediates can be subsequently oxidized to yield benzoquinone-linked thiazoles, which are highly valued in medicinal chemistry for their antimicrobial and cytotoxic properties [1].
In analytical and quality control laboratories, this compound is utilized to derivatize non-chromophoric or non-electroactive carboxylic acids, such as bile acid impurities in pharmaceutical formulations. The reactive α-bromo group ensures rapid labeling, while the hydroquinone core allows for highly sensitive quantification using electrochemical detection (ECD) coupled with HPLC [2].
The dual functionality of the molecule makes it an excellent monomeric precursor for materials science. The α-bromoketone can be used to graft the molecule onto polymer backbones or surfaces via nucleophilic substitution, effectively installing a reversible hydroquinone/benzoquinone redox center useful for electrochemical sensors or energy storage materials [3].